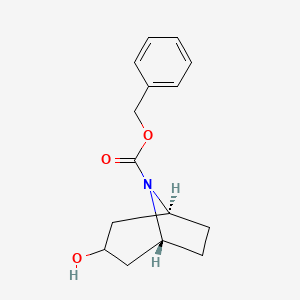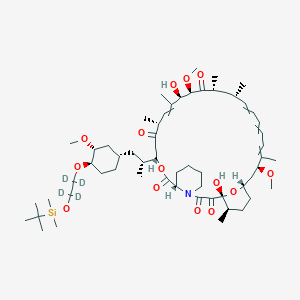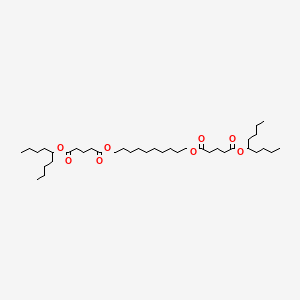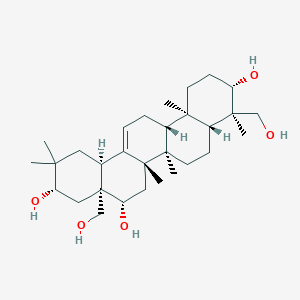
3-Chloro-2-hydroxypropyl dodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Chloro-2-hydroxypropyl dodecanoate” is a chemical compound. It is related to “(3-Chloro-2-hydroxypropyl)trimethylammonium chloride”, which is a solution used in various applications .
Synthesis Analysis
A seeded polymerization method based on a new functional monomer, 3-chloro-2-hydroxypropyl methacrylate (HPMA-Cl), was proposed for the synthesis of a new type of monodisperse porous, hydrophilic microspheres with reactive character . Another study reported the synthesis of block copolymers containing 3-chloro-2-hydroxypropyl methacrylate by Nitroxide-Mediated Polymerization (NMP), a versatile platform for functionalization .Molecular Structure Analysis
The molecular structure of related compounds has been studied. For example, the structure of a block copolymer based on 3-chloro-2-hydroxypropyl methacrylate was confirmed by FT-IR and 1H NMR .Chemical Reactions Analysis
The reactive character of the 3-chloro-2-hydroxypropyl group allows for chemical derivatization of these microspheres via simple and single-stage reactions . The side chain chlorine moieties can be functionalized by nucleophilic substitution .科学的研究の応用
Application in Textile Dyeing
Scientific Field
Summary of Application
3-Chloro-2-hydroxypropyl trimethyl ammonium chloride is used to modify cotton fabric and viscose rayon fabric. This modification decreases the electrostatic repulsion with anionic dyes, enabling dyeing without the need for electrolytes .
Methods of Application
The cotton fabric and viscose rayon fabric are modified with 3-chloro-2-hydroxypropyl trimethyl ammonium chloride using a systematic optimization process . The acid dyes are applied instead of the common reactive dyes to dye the modified fabrics .
Results
The dye-uptake of the modified fabric dyed by optimized conditions achieves to about 92%, which is comparable to traditional cotton dyeing process . The modified viscose rayon fabric offers significant color yield values and improved fastness properties such as washing, light, perspiration, and rubbing .
Application in Synthesis of Monodisperse Porous, Hydrophilic Microspheres
Scientific Field
Summary of Application
3-Chloro-2-hydroxypropyl methacrylate (HPMA-Cl), a functional monomer, is used for the synthesis of a new type of monodisperse porous, hydrophilic microspheres with reactive character .
Methods of Application
A seeded polymerization method is used for the synthesis .
Results
The result is a new type of monodisperse porous, hydrophilic microspheres with reactive character .
Application in Synthesis of Block Copolymers
Summary of Application
3-Chloro-2-hydroxypropyl methacrylate (ClHPMA) is used in the synthesis of block copolymers . These copolymers have potential applications in various fields, including drug delivery, nanotechnology, and materials science .
Methods of Application
The synthesis involves nitroxide-mediated polymerization (NMP), where ClHPMA is copolymerized with styrene, 4-methoxymethylstyrene (MMS), and 9-(4-vinylbenzyl)-9H-carbazole (VBC) as controlling comonomers .
Results
The result is a new type of block copolymer with potential for functionalization . The structure and size of the nanoaggregates formed by these block copolymers were investigated with dynamic light scattering (DLS) and transmission electron microscopy (TEM), verifying an influence of the micellar preparation pathway and the block copolymer composition on the final morphology .
特性
IUPAC Name |
(3-chloro-2-hydroxypropyl) dodecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29ClO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,17H,2-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVZRWUXOBQZEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662055 |
Source


|
| Record name | 3-Chloro-2-hydroxypropyl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-hydroxypropyl dodecanoate | |
CAS RN |
20542-96-5 |
Source


|
| Record name | 3-Chloro-2-hydroxypropyl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)


![[((1,1-DIMETHYLETHOXYCARBONYL)AMINO)-2-OXO-1-PIPERIDINYL]-IMINOMETHYLCARBAMIC ACID BENZYL ESTER](/img/no-structure.png)




![(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1141224.png)